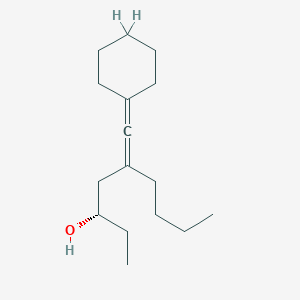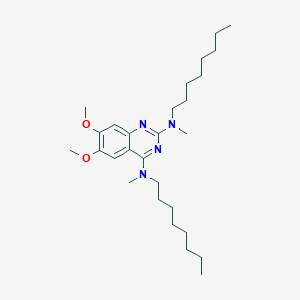
2,4-Quinazolinediamine, 6,7-dimethoxy-N,N'-dimethyl-N,N'-dioctyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes two methoxy groups at the 6 and 7 positions, and N,N’-dimethyl-N,N’-dioctyl substitutions. It is primarily used in scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxyquinazoline, which is then subjected to various substitution reactions to introduce the N,N’-dimethyl-N,N’-dioctyl groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace one of the substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles like amines, solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives.
Aplicaciones Científicas De Investigación
2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6,7-dimethoxyquinazoline: Similar structure but with chloro groups instead of dimethyl-dioctyl substitutions.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Contains an amino group and chloro substitution.
Uniqueness
2,4-Quinazolinediamine, 6,7-dimethoxy-N,N’-dimethyl-N,N’-dioctyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These unique features make it valuable for specialized research applications and potential therapeutic uses.
Propiedades
Número CAS |
838902-91-3 |
|---|---|
Fórmula molecular |
C28H48N4O2 |
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
6,7-dimethoxy-2-N,4-N-dimethyl-2-N,4-N-dioctylquinazoline-2,4-diamine |
InChI |
InChI=1S/C28H48N4O2/c1-7-9-11-13-15-17-19-31(3)27-23-21-25(33-5)26(34-6)22-24(23)29-28(30-27)32(4)20-18-16-14-12-10-8-2/h21-22H,7-20H2,1-6H3 |
Clave InChI |
NJBFPFWUQNNPHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(C)C1=NC(=NC2=CC(=C(C=C21)OC)OC)N(C)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


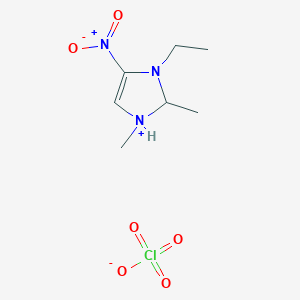

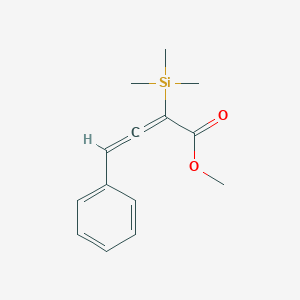
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)-](/img/structure/B14210432.png)

![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B14210449.png)
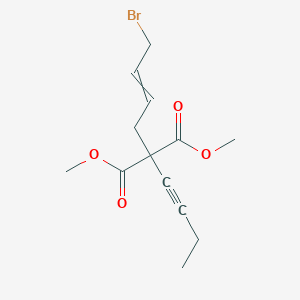
![4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide](/img/structure/B14210459.png)
![Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14210469.png)
![L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210473.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14210474.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl-](/img/structure/B14210475.png)
![(2S)-{[(2S)-2-Amino-2-phenylacetyl]amino}(phenyl)acetic acid](/img/structure/B14210484.png)
